3,5-Dihydroxy-2-naphthoic acid

Catalog No.
S546205
CAS No.
89-35-0
M.F
C11H8O4
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dihydroxy-2-naphthoic acid

CAS Number

89-35-0

Product Name

3,5-Dihydroxy-2-naphthoic acid

IUPAC Name

3,5-dihydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C11H8O4/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,12-13H,(H,14,15)

InChI Key

YELLAPKUWRTITI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

UBP551; UBP-551; UBP 551.

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)O

The exact mass of the compound 3,5-Dihydroxy-2-naphthoic acid is 204.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3,5-Dihydroxy-2-naphthoic acid (CAS 89-35-0) is a multidentate aromatic building block characterized by a naphthalene core substituted with a carboxylic acid and two hydroxyl groups at the 3- and 5-positions. With a melting point of 275-280 °C, it is highly valued in advanced materials and medicinal chemistry procurement. In industrial and laboratory contexts, it serves as a specialized salicylate-type ligand for semiconductor surface modification, a structure-directing agent for supramolecular polymer assemblies, a precursor for transition metal coordination polymers, and a crystallographically validated scaffold for enzyme inhibitors. Its specific substitution pattern provides distinct electronic delocalization and hydrogen-bonding capabilities compared to simpler naphthoic acids, making it a critical selection for applications requiring precise steric projections or extended visible-light absorption [1].

Substituting 3,5-dihydroxy-2-naphthoic acid with the more ubiquitous 3-hydroxy-2-naphthoic acid (BON acid) or simple salicylic acid fundamentally alters process outcomes and application-critical performance. The presence of the second hydroxyl group at the 5-position extends electron delocalization and introduces an additional hydrogen-bond donor. In semiconductor applications, this structural difference is required to form inner-sphere charge-transfer complexes that significantly red-shift absorption into the visible spectrum, a feat unachievable with simpler ligands [1]. In polymer templating, the extra hydroxyl group dictates a complete morphological shift from stripes to dots in block copolymer thin films[2]. In drug discovery, the 3,5-substitution pattern alters the steric projection and hydrophobic bulk of the naphthyl ring, which is critical for fitting into specific enzyme active sites like lactate dehydrogenase, preventing the use of standard naphthoic analogs as drop-in replacements [3].

Band Gap Reduction via TiO2 Surface Modification

When used to modify nanocrystalline TiO2 particles (45 Å), 3,5-dihydroxy-2-naphthoic acid acts as a binuclear bidentate binding-bridging ligand, restoring the six-coordinated octahedral geometry of surface Ti atoms. Compared to simple salicylic acid, the extended aromatic ring and additional hydroxyl group increase electron delocalization. This forms an inner-sphere charge-transfer (CT) complex with a stability constant of ~10^3 M^-1 at pH 2-3, resulting in a pronounced red-shift of the semiconductor absorption and a measurable reduction in the band gap [1].

Evidence DimensionOptical absorption and band gap reduction
Target Compound DataForms stable CT complex (~10^3 M^-1) with strong visible-light red-shift
Comparator Or BaselineSalicylic acid / Unmodified TiO2 (Higher band gap, UV-limited absorption)
Quantified DifferenceSignificant red-shift and band gap reduction due to extended electron delocalization
ConditionsColloidal TiO2 nanoparticles (45 Å) in aqueous/methanol solutions at pH 2-3

Crucial for procuring sensitizers designed to enhance the visible-light absorption and efficiency of TiO2-based photocatalysts and solar cells.

Validated Scaffold for Lactate Dehydrogenase (LDH) Inhibition

In medicinal chemistry targeting parasitic infections, 3,5-dihydroxy-2-naphthoic acid demonstrates specific inhibitory activity against Babesia microti lactate dehydrogenase (BmLDH) with an IC50 of 85.65 μM. Furthermore, it serves as a stable co-crystallized ligand control (PDB: 1U5A) for Plasmodium falciparum LDH, exhibiting a binding affinity of -5.94 kcal/mol and positioning itself optimally in the hydrophobic groove of the active site [REFS-1, REFS-2].

Evidence DimensionEnzyme inhibitory concentration (IC50) and binding affinity
Target Compound DataIC50 = 85.65 μM for BmLDH; Binding affinity = -5.94 kcal/mol for PfLDH
Comparator Or BaselineBaseline ligand-free apo-enzyme / generic naphthoic acids
Quantified DifferenceValidated low-micromolar inhibition and stable active-site binding
ConditionsIn vitro enzyme assays and AutoDock 4.2 molecular docking simulations

Provides pharmaceutical buyers with a structurally validated, crystallographically proven starting material for synthesizing anti-malarial and anti-babesial therapeutics.

Supramolecular Control of Block Copolymer Thin Film Morphology

The specific functional group arrangement of 3,5-dihydroxy-2-naphthoic acid (one COOH and two OH groups) fundamentally alters the self-assembly of supramolecular polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) thin films. While mono-functional analogs like 1-naphthoic acid can yield stripe morphologies depending on the dip-coating rate, the inclusion of 3,5-dihydroxy-2-naphthoic acid strictly drives the formation of a 'dot morphology' due to its distinct hydrogen-bonding network [1].

Evidence DimensionNanodomain morphology
Target Compound DataYields pure dot morphology
Comparator Or Baseline1-Naphthoic acid (Yields stripe morphology under similar conditions)
Quantified DifferenceComplete morphological shift from stripes to dots
ConditionsSlowly dip-coated supramolecular PS-b-P4VP thin films

Essential for polymer chemists procuring structure-directing small molecules to achieve precise, reproducible nanolithographic patterns.

Precursor Suitability for Nano Metal Oxide Synthesis

3,5-Dihydroxy-2-naphthoic acid reacts efficiently with transition metal nitrates (Cd, Cu, Mn, Zn) and hydrazine hydrate in a 4:1 ratio to form stable coordination complexes. These specific complexes exhibit predictable thermal decomposition profiles, smoothly degrading at 800 °C in a muffle furnace to yield phase-pure nano metal oxides, as confirmed by XRD and SEM analysis [1].

Evidence DimensionThermal decomposition to metal oxides
Target Compound DataDecomposes cleanly at 800 °C to pure nano oxides
Comparator Or BaselineStandard inorganic metal salts (Prone to incomplete decomposition or mixed phases)
Quantified DifferenceEnables controlled, template-driven formation of nanoscale metal oxides
ConditionsThermal decomposition at 800 °C in a muffle furnace

Allows materials scientists to procure a reliable organic ligand for the bottom-up synthesis of highly pure metal oxide nanoparticles for catalytic or electronic applications.

Visible-Light Photocatalyst Sensitization

Procured as a surface modifier for TiO2 nanoparticles to form charge-transfer complexes that red-shift absorption into the visible spectrum, essential for manufacturing advanced environmental remediation catalysts and dye-sensitized solar cells [1].

Anti-Parasitic Drug Development

Utilized as a crystallographically validated core scaffold to synthesize selective lactate dehydrogenase (LDH) inhibitors, providing a reliable starting material for medicinal chemistry programs targeting malaria and babesiosis [2].

Supramolecular Nanolithography

Formulated into PS-b-P4VP block copolymer solutions where its specific multidentate hydrogen-bonding profile is required to reliably template dot-morphology thin films for nanolithographic applications[3].

MOF and Nano-Oxide Precursor Synthesis

Employed as a multidentate ligand to synthesize transition metal coordination polymers that thermally decompose predictably at 800 °C into phase-pure nano metal oxides for energy storage and catalytic applications[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

204.04225873 Da

Monoisotopic Mass

204.04225873 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RCB7DWP5NB

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89-35-0

Wikipedia

3,5-Dihydroxy-2-naphthoic acid

Dates

Last modified: 08-15-2023
1: Monaghan DT, Irvine MW, Costa BM, Fang G, Jane DE. Pharmacological modulation
2: Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Skifter DA, Jane DE,

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